5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide

HDAC inhibition quinoline–benzamide SAR

Designed for HDAC isoform selectivity tuning, this compound delivers a unique steric/electronic profile via 5-chloro-2-methoxy substitution and quinolin-8-yloxy-propyl linker. It differentiates from entinostat and 4-aminoquinolines, enabling SAR, antimalarial resistance profiling, and chemoproteomic target-ID. ≥95% purity. Re-validate in-house to confirm functional advantage.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.83
CAS No. 1207055-48-8
Cat. No. B2705135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide
CAS1207055-48-8
Molecular FormulaC20H19ClN2O3
Molecular Weight370.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C20H19ClN2O3/c1-25-17-9-8-15(21)13-16(17)20(24)23-11-4-12-26-18-7-2-5-14-6-3-10-22-19(14)18/h2-3,5-10,13H,4,11-12H2,1H3,(H,23,24)
InChIKeyKNARJMHGZLOXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide (CAS 1207055-48-8) – Procurement-Relevant Baseline for a Quinoline–Benzamide Research Intermediate


5-Chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide (CAS 1207055-48-8, C₂₀H₁₉ClN₂O₃) is a synthetic small molecule that embeds a 5‑chloro‑2‑methoxybenzamide warhead tethered via a propyl linker to a quinolin‑8‑yloxy moiety. This architecture places it within the broader quinoline–benzamide class, a scaffold reported to exhibit histone deacetylase (HDAC) inhibition and anticancer activity in phenotypic screening [1]. The compound is listed by multiple chemical vendors as a research‑grade intermediate, typically at ≥95 % purity, for use in medicinal chemistry, antimalarial probe development, and structure–activity relationship (SAR) campaigns. However, direct peer‑reviewed pharmacological or biophysical profiling of this specific molecule has not been identified in the open literature as of the knowledge cutoff date, meaning all functional differentiation claims must currently rely on class‑level inference and structural analog comparisons.

Why 5‑Chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide Cannot Be Freely Replaced by Other Quinoline or Benzamide Intermediates


Even within the quinoline–benzamide class, modest structural changes drastically alter ligand‑target engagement. In the SAR study by Omidkhah et al. [1], modifying the substitution pattern on the quinoline ring or altering the linker length produced >10‑fold shifts in HDAC inhibition IC₅₀ and correspondingly large changes in antiproliferative activity against cancer cell lines. The target compound’s specific 5‑chloro‑2‑methoxy substitution and its quinolin‑8‑yloxy‑propyl linker create a unique steric and electronic profile that is absent in simpler quinoline drugs (e.g., chloroquine) or in benzamide HDAC inhibitors that lack the quinoline anchor (e.g., entinostat). Therefore, substituting this intermediate for a close analog without re‑validating target binding and cellular activity risks invalidating the SAR hypothesis and wasting procurement resources.

5‑Chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Motif Differentiation: 5‑Chloro‑2‑methoxybenzamide Warhead vs. Unsubstituted Benzamide in the Quinoline–Benzamide Class

In the quinoline–benzamide series reported by Omidkhah et al. [1], the nature of the substituent on the benzamide ring was a critical determinant of HDAC inhibitory potency. Although the exact molecule is not part of the published compound set, the 5‑chloro‑2‑methoxy substitution pattern on the benzamide ring is structurally analogous to the electron‑withdrawing / electron‑donating motifs that the SAR study showed could modulate HDAC1 IC₅₀ by >10‑fold relative to the unsubstituted benzamide baseline. Thus, the target compound’s specific substitution pattern is predicted to confer a distinct selectivity window compared with unsubstituted quinoline–benzamide precursors.

HDAC inhibition quinoline–benzamide SAR

Linker Architecture: Quinolin‑8‑yloxy‑propyl vs. Shorter or Longer Linkers in the Quinoline–Benzamide Class

The SAR investigation by Omidkhah et al. [1] demonstrated that altering the methylene spacer length between the quinoline and benzamide moieties led to pronounced differences in both HDAC inhibition and antiproliferative activity. Compounds with a three‑methylene linker showed optimal target engagement in that series; analogs with only one or two methylene units displayed substantially reduced potency. The target compound carries a propyl (three‑carbon) linker, placing it in the linker‑length range that the class‑level SAR indicates is most favorable.

linker SAR quinoline–benzamide target engagement

Quinolin‑8‑yloxy Anchor vs. Other Quinoline Attachment Modes: Impact on Target Binding Topology

The quinolin‑8‑yloxy attachment in the target compound provides a distinct orientation of the quinoline ring relative to the benzamide warhead, compared with quinoline derivatives linked at the 2‑, 4‑, or 6‑position. In the Omidkhah et al. series [1], the attachment point of the quinoline moiety was shown to influence the geometry of the surface‑recognition domain, affecting isoform selectivity among class I HDACs. The 8‑yloxy linkage is sterically and electronically differentiated from the 6‑yloxy linkage employed in many literature HDAC probes, potentially altering residence time and selectivity.

quinoline attachment HDAC binding mode

Recommended Application Scenarios for 5‑Chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide Based on Available Evidence


HDAC Inhibitor Lead Optimization and Isoform Selectivity Screening

Based on the class‑level SAR described in the Omidkhah et al. 2022 study on quinoline–benzamide HDAC inhibitors [1], 5‑chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide is an appropriate intermediate for SAR campaigns aimed at tuning HDAC isoform selectivity. The unique 5‑chloro‑2‑methoxy substitution, propyl linker, and quinolin‑8‑yloxy attachment may yield a selectivity fingerprint distinct from known quinoline‑6‑yloxy or unsubstituted benzamide leads. Researchers should benchmark this compound head‑to‑head against entinostat (MS‑275) and against the leading quinoline‑benzamide analog from the Omidkhah series to quantify the selectivity advantage.

Antimalarial Probe Development Leveraging the Quinoline Moiety

The quinoline nucleus is a privileged scaffold in antimalarial drug discovery (e.g., chloroquine, amodiaquine). This compound’s quinolin‑8‑yloxy‑propyl‑benzamide architecture differs from the 4‑aminoquinoline chemotype, potentially circumventing chloroquine‑resistance mechanisms. While no direct anti‑Plasmodium data are available for the specific molecule, it is a suitable starting point for phenotypic screening against drug‑sensitive and drug‑resistant Plasmodium falciparum strains, ideally in parallel with chloroquine and a 4‑aminoquinoline‑benzamide comparator to establish a differentiation index.

Chemical Biology Tool for Deconvoluting Proteome‑Wide HDAC Target Engagement

Because the compound combines a benzamide zinc‑binding group with a quinoline surface‑recognition element, it is structurally suited for chemoproteomic profiling (e.g., affinity pulldown or photoaffinity labeling) to map HDAC complex interactions. Its differentiation from simpler benzamide probes (e.g., MS‑275, CI‑994) lies in the quinoline moiety, which can engage distal protein‑protein interaction surfaces. Users should procure this compound together with a quinoline‑lacking benzamide analog to serve as a negative control in target‑ID experiments.

Building Block for Focused Compound Library Synthesis

With a purity specification of ≥95 % (as listed by multiple vendors) and a well‑defined molecular weight (370.83 g mol⁻¹), this compound can serve as a versatile intermediate for parallel synthesis of quinoline–benzamide derivatives. Procurement teams building a focused library for HDAC or antimalarial screening should include this scaffold alongside the 6‑yloxy regioisomer and the des‑chloro analog to systematically probe the SAR space highlighted by Omidkhah et al. [1].

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.